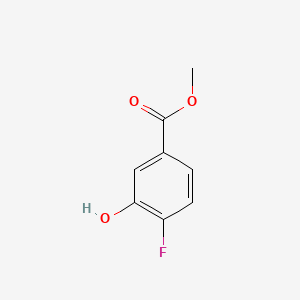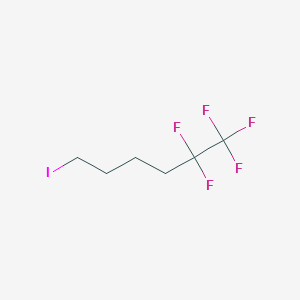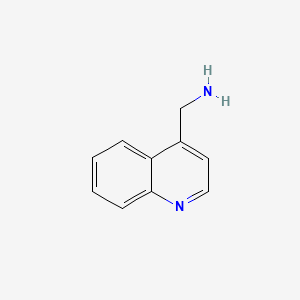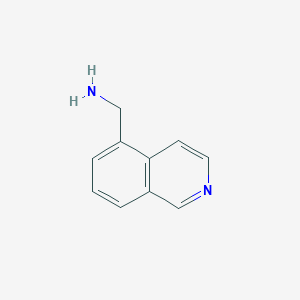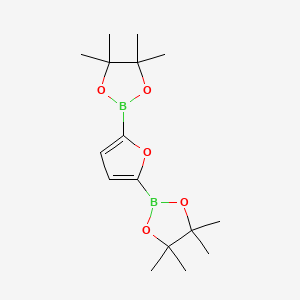
Furan-2,5-diboronic acid, pinacol ester
Descripción general
Descripción
“Furan-2,5-diboronic acid, pinacol ester” is a chemical compound with the molecular formula C16H26B2O5 . It is also known by other names such as 2,5-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)furan and 4,4,5,5-tetramethyl-2-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)furan-2-yl]-1,3,2-dioxaborolane .
Molecular Structure Analysis
The molecular structure of “Furan-2,5-diboronic acid, pinacol ester” consists of a furan ring substituted at the 2 and 5 positions with boronic ester groups . The boronic ester groups are composed of a boron atom bonded to two oxygen atoms and a carbon atom, forming a 1,3,2-dioxaborolane ring . The carbon atom in the 1,3,2-dioxaborolane ring is further substituted with four methyl groups .Physical And Chemical Properties Analysis
“Furan-2,5-diboronic acid, pinacol ester” has a molecular weight of 320.0 g/mol . It has no hydrogen bond donors, five hydrogen bond acceptors, and two rotatable bonds . Its exact mass is 320.1966343 g/mol, and its monoisotopic mass is also 320.1966343 g/mol . The topological polar surface area of the molecule is 50.1 Ų .Aplicaciones Científicas De Investigación
Suzuki-Miyaura Cross-Coupling Reactions
Furan-2,5-diboronic acid, pinacol ester is a valuable reagent in Suzuki-Miyaura cross-coupling reactions, which are pivotal in creating carbon-carbon bonds in organic synthesis . This reaction is widely used for synthesizing various biaryl compounds, which are core structures in many pharmaceuticals and organic materials.
Organic Synthesis Building Blocks
The compound serves as a versatile building block in organic synthesis. Its boronic ester groups can be transformed into various functional groups, providing a pathway to synthesize complex organic molecules with potential applications in drug development and materials science .
Drug Design and Delivery Systems
Boronic acids and their esters, including Furan-2,5-diboronic acid, pinacol ester, are considered for the design of new drugs and drug delivery devices. They can act as boron carriers suitable for neutron capture therapy, a promising cancer treatment method .
Material Science: Porous Organic Frameworks
This compound is used in the preparation of covalent organic frameworks (COFs), which are porous materials with applications ranging from gas storage to catalysis. The pinacolborane groups in the compound facilitate the formation of these frameworks through reliable linking reactions .
Semiconducting Polymers
In the field of electronics, Furan-2,5-diboronic acid, pinacol ester is employed in the synthesis of poly(phenylenevinylene) for 2D semiconducting materials. These materials have potential applications in the fabrication of electronic devices such as transistors and solar cells .
Catalytic Protodeboronation
The compound is involved in catalytic protodeboronation, a process that removes the boron group from boronic esters. This reaction is useful for modifying the structure of organic molecules, which can lead to the discovery of new chemical entities with unique properties .
Hydroboration Reactions
It is also used in hydroboration reactions, which are essential for adding boron atoms to organic molecules. These reactions are fundamental steps in the synthesis of various organoboron compounds, which are crucial intermediates in modern organic chemistry .
Mecanismo De Acción
Target of Action
Furan-2,5-diboronic acid, pinacol ester, also known as 2,5-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)furan, is primarily used as a building block in organic synthesis . It serves as a versatile ligand and is readily employed as a monomer for Suzuki cross-coupling reactions and amination reactions .
Mode of Action
The compound interacts with its targets through a process known as protodeboronation . Protodeboronation is a radical approach that involves the removal of a boron group from the compound . This process is crucial in the functionalizing deboronation of alkyl boronic esters .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the Suzuki-Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed cross-coupling reaction, which is used to synthesize carbon-carbon bonds . The compound’s role in this reaction allows for the synthesis of various organic compounds .
Result of Action
The result of the compound’s action is the production of various organic compounds through the Suzuki-Miyaura cross-coupling reaction . These compounds can be further used in the synthesis of complex molecules, including pharmaceuticals and polymers .
Action Environment
The action of Furan-2,5-diboronic acid, pinacol ester can be influenced by various environmental factors. For instance, the compound’s stability can be affected by exposure to air and moisture . Additionally, the compound’s reactivity and efficacy in reactions can be influenced by factors such as temperature and pH .
Propiedades
IUPAC Name |
4,4,5,5-tetramethyl-2-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)furan-2-yl]-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26B2O5/c1-13(2)14(3,4)21-17(20-13)11-9-10-12(19-11)18-22-15(5,6)16(7,8)23-18/h9-10H,1-8H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOQCCZCSUIHXCG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(O2)B3OC(C(O3)(C)C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26B2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60478448 | |
| Record name | Furan-2,5-diboronic acid, pinacol ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60478448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Furan-2,5-diboronic acid, pinacol ester | |
CAS RN |
476004-83-8 | |
| Record name | 2,2′-(2,5-Furandiyl)bis[4,4,5,5-tetramethyl-1,3,2-dioxaborolane] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=476004-83-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Furan-2,5-diboronic acid, pinacol ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60478448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



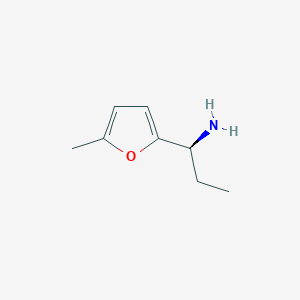

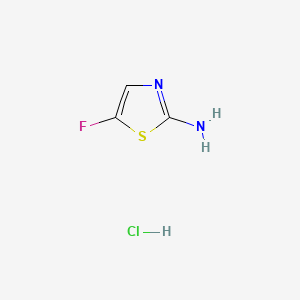

![(1R,4R)-2-Ethyl-2,5-diaza-bicyclo[2.2.1]heptane](/img/structure/B1314809.png)
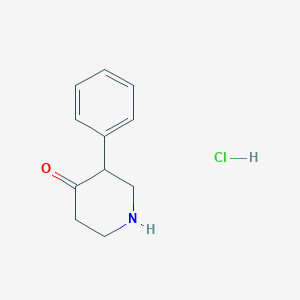
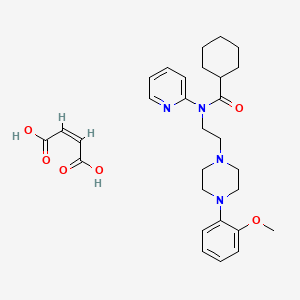
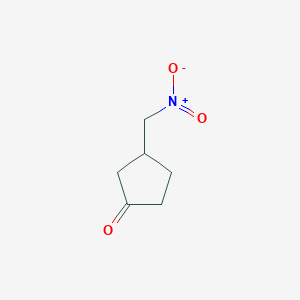
![N-(1-(2,2-Difluoro-2-(4-(trifluoromethyl)phenyl)ethyl)piperidin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1314827.png)
